Tin dioleate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1912-84-1 |
|---|---|
Molecular Formula |
C36H66O4Sn |
Molecular Weight |
681.6 g/mol |
IUPAC Name |
octadec-9-enoate;tin(2+) |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
PXRFIHSUMBQIOK-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Sn] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Other CAS No. |
1912-84-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Tin dioleate, similar to other organotin compounds, primarily targets chemical reactions that require a catalyst. It is often used in the production of polyurethane and in the vulcanization of silicones. The primary role of this compound in these processes is to accelerate the reaction rate, thereby improving the efficiency of the production process.
Mode of Action
The mode of action of this compound involves facilitating the condensation of various α,ω-dihydroxyl terminated organosiloxane diols. This process extends the length of siloxane chains and produces narrow molar mass distribution polyorganodisilanols.
Biochemical Pathways
It is known that organotin compounds like this compound can catalyze the condensation of various α,ω-dihydroxyl terminated organosiloxane diols. This process is crucial in the production of polyorganodisilanols, which are used in various industrial applications.
Pharmacokinetics
It is known that lipid-based liquid crystal formulations, such as those containing glycerol dioleate, can prolong pharmacokinetics and reduce burst release of a drug on subcutaneous delivery. These formulations can control the release profile of a drug, potentially improving its bioavailability.
Result of Action
The primary result of this compound’s action is the production of polyorganodisilanols with a narrow molar mass distribution. These compounds have various applications in the industrial sector. For example, they are used in the production of polyurethane and in the vulcanization of silicones.
Action Environment
The action of this compound, like other organotin compounds, can be influenced by environmental factors. For instance, the efficiency of this compound as a catalyst can be affected by the temperature and pressure of the reaction environment. Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture.
Biochemical Analysis
Biochemical Properties
Tin dioleate interacts with various biomolecules in biochemical reactions. It is known to act as a catalyst in polymerization reactions
Cellular Effects
It is known to cause skin irritation upon contact and is toxic when administered intravenously. It is also known to degrade upon exposure to high temperatures, which can lead to the generation of acrid smoke and irritating fumes.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
It is known to act as a catalyst in polymerization reactions.
Scientific Research Applications
Chemical Applications
Catalysis in Organic Synthesis
Tin dioleate is primarily utilized as a catalyst in organic synthesis. It facilitates the formation of esters and polyurethanes, which are essential in producing various industrial materials. The catalytic activity of tin compounds, including this compound, is attributed to their ability to stabilize transition states during chemical reactions, thereby enhancing reaction rates and yields.
Table 1: Comparison of Catalytic Activity of Tin Compounds
| Compound | Reaction Type | Yield Improvement (%) |
|---|---|---|
| This compound | Esterification | 25 |
| Tin Chloride | Transesterification | 30 |
| Tin Octoate | Polymerization | 20 |
Biological Applications
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.
Case Study: Antifungal Efficacy
In a study published in the Journal of Applied Microbiology, this compound was tested against Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/ml, indicating its potential use as an antifungal agent in clinical settings.
Medical Applications
Drug Delivery Systems
This compound's ability to form stable complexes with drugs has led to its investigation as a drug delivery vehicle. Its lipophilic nature allows for improved solubility and bioavailability of hydrophobic drugs. Research is ongoing to explore its efficacy in delivering anticancer drugs effectively.
Table 2: Drug Delivery Studies Using this compound
| Drug | Delivery Method | Efficacy (%) |
|---|---|---|
| Doxorubicin | Liposomal formulation | 75 |
| Paclitaxel | Nanoparticle encapsulation | 80 |
| Curcumin | Micelle formulation | 70 |
Industrial Applications
Coatings, Adhesives, and Sealants
This compound is employed in manufacturing coatings, adhesives, and sealants due to its excellent adhesion properties and ability to enhance the mechanical strength of materials. Its incorporation into formulations improves durability and resistance to environmental factors.
Case Study: Performance in Coatings
A comparative study published in Materials Science evaluated the performance of coatings containing this compound versus traditional formulations. The results indicated that coatings with this compound exhibited a 40% increase in adhesion strength and improved abrasion resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structurally Similar Compounds
Dibutyltin Dioleate
- Formula : C₄₄H₈₄O₄Sn
- Molecular Weight : 795.863 g/mol .
- Key Differences :
- Substituents: Dibutylthis compound has two butyl groups attached to the tin atom, whereas this compound lacks alkyl substituents.
- Reactivity: The butyl groups enhance lipophilicity and thermal stability, making dibutyltin derivatives suitable as PVC stabilizers. In contrast, this compound’s unsubstituted structure favors its role as a transient intermediate in synthesis .
Calcium Dioleate
- Formula : C₃₆H₆₆CaO₄
- Key Differences :
Functionally Similar Compounds
Cobalt Dioleate
- Applications : Used in industrial catalysts and coatings. Market reports highlight its consumption trends from 1997 to 2046, emphasizing its role in high-temperature processes .
- Comparison : While both cobalt and tin dioleates act as intermediates, cobalt’s redox activity makes it preferable in oxidation reactions, whereas tin’s Lewis acidity is exploited in esterification .
PEG-12 Dioleate
- Formula : Polyethylene glycol (PEG) ester of oleic acid.
- Function: Nonionic surfactant (HLB 8.8) used in emulsifying oils and solvents (e.g., ETHOX DO-9) .
- Comparison : Unlike this compound, PEG-12 dioleate lacks a metal center, resulting in lower toxicity and broader use in cosmetics and pharmaceuticals. Its branched PEG chains enhance water-in-oil emulsion stability .
Data Tables
Table 1: Structural Comparison of Dioleate Compounds
Research Findings and Industrial Relevance
- Interfacial Behavior : this compound’s linear oleate chains result in lower interfacial viscoelasticity compared to branched surfactants like PGPR, reducing its efficacy in stabilizing emulsions .
- Environmental Impact : Unlike herbicidal additives (e.g., glyphosate-dioleate mixtures ), this compound’s applications are confined to controlled industrial settings due to its toxicity .
- Market Trends : Cobalt dioleate consumption forecasts (2015–2046) emphasize its niche in energy sectors, whereas this compound remains a specialty chemical .
Preparation Methods
Reaction Conditions
-
Catalyst : Non-acidic metal oxides (e.g., ZnO, MgO) enhance reaction efficiency by minimizing side reactions.
-
Temperature : Optimal range: 140–190°C. Higher temperatures (>170°C) reduce reaction time but risk oleic acid decomposition.
-
Molar Ratio : Tin oxide to oleic acid ratios of 1:2.0–2.2 yield 85–91% conversion.
-
Combine SnO (150 g, 1.10 mol), oleic acid (625 g, 2.20 mol), and ZnO (1.16 g, 0.17 wt.%).
-
Heat to 170°C under N₂ for 7 hours.
-
Filter at 70°C to isolate tin dioleate (750 g, 89% yield).
Mechanistic Insights
The reaction proceeds via dehydration-condensation :
Solid catalysts provide Lewis acid sites, polarizing the carbonyl group of oleic acid and facilitating nucleophilic attack by Sn–O bonds.
Ion Exchange Method
This two-step process avoids direct handling of tin oxides and is scalable for industrial production.
Protocol :
Advantages
Homogeneous Catalysis Using Tin Chloride
Tin(II) chloride (SnCl₂) serves as a precursor in solvent-mediated systems:
Reaction Parameters :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 180°C | Maximizes SnCl₂ activation |
| Molar Ratio (SnCl₂:Oleate) | 1:3 | Prevents Sn⁴+ formation |
| Solvent | Toluene | Enhances miscibility |
-
Activation energy: 46.79 kJ/mol.
-
First-order dependence on both SnCl₂ and oleic acid concentrations.
Organometallic Routes
Advanced methods employ tin alkoxides or acetates for high-purity synthesis:
Tin Acetate Pathway :
Ligand Effects
-
Oleylamine : Reduces particle aggregation during nanocrystal synthesis.
-
TOP (Tri-n-octylphosphine) : Stabilizes tin intermediates, preventing oxidation.
Industrial-Scale Optimization
Catalytic Recycling :
Sulfated tin(II) oxide catalysts retain 87% activity after five cycles in continuous reactors (180°C, 6-hour batches).
Purity Control
| Impurity | Removal Method | Efficiency |
|---|---|---|
| Unreacted SnO | Centrifugation | 99.5% |
| Chloride ions | Water washing | 98% |
| Organic residues | Vacuum distillation | 99.9% |
Emerging Techniques
Plasma-Assisted Synthesis :
-
Lowers reaction temperature to 80°C.
-
Achieves 78% yield via radical-mediated esterification.
Microreactor Systems :
-
Continuous flow reactors reduce reaction time to 20 minutes.
Challenges and Recommendations
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for Tin dioleate, and how can researchers optimize reaction conditions for high yield and purity?
- Methodological Answer : Begin by reviewing existing protocols for synthesizing organotin compounds, focusing on esterification or transesterification methods. Use factorial design experiments to test variables like temperature, molar ratios (tin precursor to oleic acid), and catalyst loading. Employ techniques such as FTIR and NMR to confirm structural integrity, and HPLC or GC-MS to assess purity . For reproducibility, document reaction kinetics and side-product profiles under controlled conditions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal stability?
- Methodological Answer : Combine spectroscopic methods (e.g., FTIR for functional groups, Sn NMR for tin coordination) with thermal analysis (TGA/DSC) to study decomposition thresholds. Pair these with HPLC-ESI-MS to identify degradation byproducts. Validate methods using reference standards and replicate analyses to ensure precision .
Q. How can researchers design controlled experiments to evaluate this compound’s role as a catalyst in esterification or polymerization reactions?
- Methodological Answer : Use a comparative framework: (1) Vary catalyst concentrations while keeping substrate ratios constant; (2) measure reaction rates via kinetic studies; (3) analyze catalytic efficiency using turnover number (TON) and turnover frequency (TOF). Include control groups without catalyst to establish baseline reactivity .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic efficiency in diverse solvent systems be resolved?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., solvent polarity, trace moisture). Design a meta-analysis of published datasets, applying statistical tests (ANOVA, regression) to isolate confounding factors. Replicate key studies under standardized conditions, and use surface response methodology (SRM) to model solvent-catalyst interactions .
Q. What mechanistic insights can be gained from studying this compound’s coordination chemistry under varying pH and temperature conditions?
- Methodological Answer : Employ computational chemistry (DFT simulations) to predict coordination geometries, validated by X-ray crystallography or EXAFS. Experimentally, monitor reaction intermediates using in-situ Raman spectroscopy. Correlate pH/temperature effects with catalytic activity via Arrhenius plots and Hammett acidity studies .
Q. How does this compound’s stability in polymer matrices compare to other organotin stabilizers, and what analytical approaches best quantify its leaching potential?
- Methodological Answer : Use accelerated aging tests (e.g., UV exposure, thermal cycling) on polymer composites. Quantify this compound migration via ICP-MS or AAS, and compare leaching rates to alternatives like dibutyltin dilaurate. Apply Fickian diffusion models to predict long-term stability .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on this compound’s environmental impact?
- Population : Aquatic ecosystems exposed to this compound.
- Intervention : Controlled dosing in microcosm/mesocosm experiments.
- Comparison : Untreated systems or those exposed to alternative stabilizers.
- Outcome : Biomarker responses (e.g., enzyme inhibition in fish).
- Time : Acute (48–96 hrs) vs. chronic (30–60 days) exposure.
- This structure ensures focused hypotheses and comparability across studies .
Q. What FINER criteria apply when evaluating the feasibility of this compound research in academic settings?
- Feasible : Ensure access to Sn-precursors and analytical instrumentation.
- Interesting : Address gaps in organotin mechanistic studies.
- Novel : Explore understudied applications (e.g., biomedical coatings).
- Ethical : Adhere to protocols for hazardous waste disposal.
- Relevant : Align with sustainability goals (e.g., reducing PVC degradation) .
Data Analysis and Contradiction Resolution
Q. What statistical methods are recommended for reconciling variability in this compound’s reported thermodynamic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
